molecular formula C15H13N3O2 B2592379 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 890007-77-9

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2592379
CAS No.: 890007-77-9
M. Wt: 267.288
InChI Key: ZOXYTRRMQXLSJX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery because of its synthetic versatility and ability to undergo various structural modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction can be catalyzed by the addition of phosphorus oxychloride (POCl3) in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . The reaction conditions can be optimized to achieve higher yields and reduced reaction times.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, providing excellent yields in a shorter time compared to conventional heating methods . This approach can be advantageous for large-scale production, reducing energy consumption and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTRRMQXLSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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